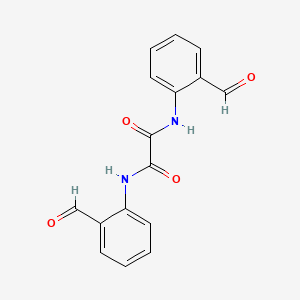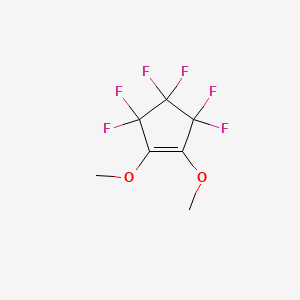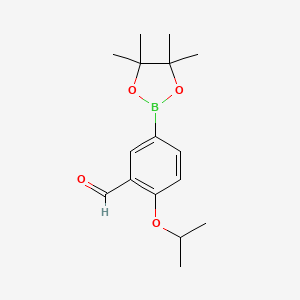
Ac-RYYRIK-NH2 acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-RYYRIK-NH2 acetate is a synthetic peptide that acts as an agonist at nociceptin/orphanin FQ receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-RYYRIK-NH2 acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ac-RYYRIK-NH2 acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Substitution reactions can introduce new functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols.
Applications De Recherche Scientifique
Ac-RYYRIK-NH2 acetate has a wide range of scientific research applications:
Neuroscience: It is used to study nociceptin/orphanin FQ receptors and their role in pain modulation and locomotor activity.
Pharmacology: The compound is investigated for its potential therapeutic effects in pain management and neurological disorders.
Biochemistry: It serves as a tool to understand peptide-receptor interactions and signal transduction pathways.
Mécanisme D'action
Ac-RYYRIK-NH2 acetate exerts its effects by binding to nociceptin/orphanin FQ receptors. This binding activates G-proteins, leading to a cascade of intracellular events that modulate neuronal activity and behavior. The compound acts as a partial agonist, meaning it can activate the receptor but not to its full extent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nociceptin: The natural ligand for nociceptin/orphanin FQ receptors.
Deltorphin 2: Another peptide that interacts with opioid receptors.
UFP-101 acetate: A synthetic peptide with similar receptor affinity.
Uniqueness
Ac-RYYRIK-NH2 acetate is unique due to its specific sequence and partial agonist activity at nociceptin/orphanin FQ receptors. This makes it a valuable tool for studying receptor function and developing potential therapeutic agents .
Propriétés
Formule moléculaire |
C46H74N14O11 |
|---|---|
Poids moléculaire |
999.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide;acetic acid |
InChI |
InChI=1S/C44H70N14O9.C2H4O2/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48;1-2(3)4/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52);1H3,(H,3,4)/t25-,31-,32-,33-,34-,35-,36-;/m0./s1 |
Clé InChI |
SHMJNAHIAUSYKK-VANAKWAUSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C.CC(=O)O |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


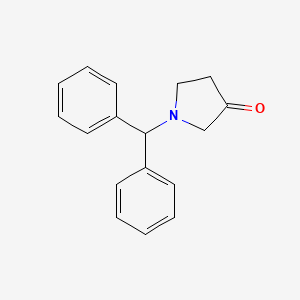
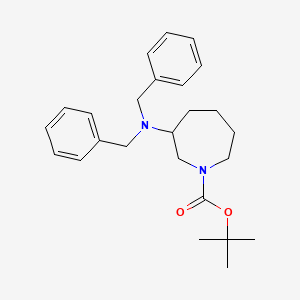

![2,4-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14754181.png)
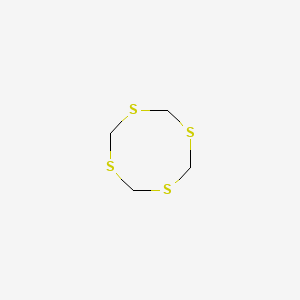
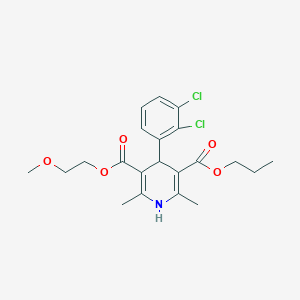
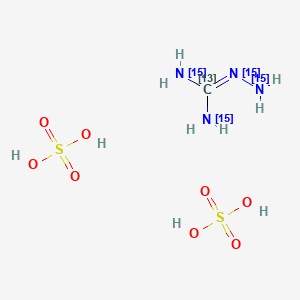
![1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14754196.png)

